P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide

Catalog No.
S1919732
CAS No.
74220-53-4
M.F
C10H15ClN2O4S2
M. Wt
326.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphona...

CAS Number

74220-53-4

Product Name

P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide

IUPAC Name

4-(4-chlorobutylsulfonylamino)benzenesulfonamide

Molecular Formula

C10H15ClN2O4S2

Molecular Weight

326.8 g/mol

InChI

InChI=1S/C10H15ClN2O4S2/c11-7-1-2-8-18(14,15)13-9-3-5-10(6-4-9)19(12,16)17/h3-6,13H,1-2,7-8H2,(H2,12,16,17)

InChI Key

JAWCYQCOPVFEDM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NS(=O)(=O)CCCCCl)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)CCCCCl)S(=O)(=O)N

P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide is a sulfonamide compound characterized by its unique structure, which includes a sulfonamide functional group attached to a benzenesulfonamide backbone. Its chemical formula is C₁₀H₁₅ClN₂O₄S₂, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

There is no current information available regarding the mechanism of action of p-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide. This suggests the compound has not been extensively studied in the context of biological systems or interactions with other molecules [, ].

Typical of sulfonamides:

  • Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles.
  • Acylation: The amino group can react with acylating agents to form amides.
  • Reduction: Under specific conditions, the compound may be reduced to yield different derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide exhibits significant biological activity. It has been studied for its potential as an inhibitor of carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in biological systems. Inhibition of this enzyme can lead to various physiological effects, including alterations in cellular metabolism and signaling pathways, making it a candidate for therapeutic applications in conditions such as epilepsy and other neurological disorders .

The synthesis of P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide typically involves several steps:

  • Chlorosulfonation: Starting from chlorobenzene, chlorosulfonation produces 4-chlorobenzenesulfonyl chloride.
  • Formation of Sulfonamide: The sulfonyl chloride reacts with an appropriate amine to form the sulfonamide linkage.
  • Alkylation: The final step involves the introduction of the 4-chlorobutyl group through alkylation reactions.

P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting carbonic anhydrase-related pathways.
  • Research Reagent: The compound can be utilized in biochemical assays to study enzyme inhibition and related metabolic processes.
  • Intermediate in Synthesis: It can act as an intermediate for synthesizing other biologically active compounds.

Interaction studies have shown that P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide interacts with various biological targets, notably carbonic anhydrase. These interactions are crucial for understanding its mechanism of action and potential side effects. Surface plasmon resonance assays have been employed to quantify binding affinities and characterize the nature of these interactions .

Several compounds share structural similarities with P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide, each exhibiting unique properties:

Compound NameStructureKey Features
SulthiameC₆H₈N₂O₄SInhibitor of carbonic anhydrase; used as an anticonvulsant.
AcetazolamideC₁₄H₁₈N₂O₃SA well-known carbonic anhydrase inhibitor used for glaucoma treatment .
BenzenesulfonamideC₆H₇N₃O₂SBase structure for many sulfonamides; involved in various pharmaceutical applications .

Uniqueness

P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide is unique due to its specific 4-chlorobutyl substitution on the sulfonamide moiety, which may enhance its biological activity compared to other similar compounds. This modification potentially affects its pharmacokinetics and interaction profiles, making it a subject of interest for further research.

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

74220-53-4

Wikipedia

4-[(4-Chlorobutane-1-sulfonyl)amino]benzene-1-sulfonamide

Dates

Modify: 2024-04-15

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